molecular formula C10H6F3NS B1168275 4-(thiazol-2-yl)phenol CAS No. 119514-24-8

4-(thiazol-2-yl)phenol

Cat. No. B1168275
CAS RN: 119514-24-8
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4-(Thiazol-2-yl)phenol and its derivatives involves various chemical reactions, including the interaction of thiazole with different substituents. For instance, a study by Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a derivative of this compound, revealing insights into the molecule's structure and interactions (Viji et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various computational and experimental techniques. Mudsainiyan and Jassal (2016) determined the crystal structure of 4-(benzo[d]thiazol-2-yl)phenol, providing insights into its geometric parameters and intermolecular interactions (Mudsainiyan & Jassal, 2016).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, Cytarska and Kolasa (2023) synthesized a bis-thiazole derivative from this compound, showcasing its potential as a tyrosinase inhibitor with significant inhibitory activity (Cytarska & Kolasa, 2023).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points and crystalline structures, can vary significantly based on their molecular configurations and external conditions. The study by Mudsainiyan and Jassal (2016) also sheds light on the physical properties of these compounds, including their melting points influenced by lattice water presence and hydrogen bonding interactions (Mudsainiyan & Jassal, 2016).

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazole-4-yl}phenol, a derivative of 4-(thiazol-2-yl)phenol, has been explored for its molecular structure and spectroscopic data through DFT calculations. The study included vibrational spectra assignments, molecular parameter calculations (bond lengths and angles), intramolecular charge transfer analysis, molecular electrostatic potential, and biological effect predictions based on molecular docking results (A. Viji et al., 2020).

Corrosion Inhibition

Research on thiazoles as corrosion inhibitors for copper highlights their significant inhibition efficiency, about 90%, in acidic environments. This study synthesized three thiazoles, including derivatives of this compound, demonstrating their potential as effective corrosion inhibitors through various experimental and theoretical analyses (R. Farahati et al., 2019).

Helix-Helix Interactions

The compound 2-amino-4-(thiazolin-2-yl)phenol, a close relative to this compound, was studied for its crystal structure, revealing interactions between heterochiral sheets of helical, N⋯HO H-bonded polymers. This research provides insights into the structural dynamics of such molecules (A. Stefankiewicz et al., 2011).

Excited-State Intramolecular Proton Transfer (ESIPT)

A study on thiazolo[5,4-d]thiazole ESIPT systems, incorporating elements similar to this compound, showed the ability to widely tune emission from blue to yellow via white-light luminescence. This research is pivotal for the development of white organic light emitting diodes (WOLEDs) (Zhiyun Zhang et al., 2016).

Safety and Hazards

The safety data sheet for 4-(thiazol-2-yl)phenol suggests avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the compound .

Future Directions

The future directions for 4-(thiazol-2-yl)phenol could involve further exploration of its biological activities and potential applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4-(Thiazol-2-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The phenol group in the compound can form hydrogen bonds with amino acid residues in proteins, which can influence enzyme activity. Additionally, the thiazole ring can participate in π-π interactions and coordinate with metal ions, further affecting biochemical pathways. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases, which are crucial for signal transduction. By affecting kinase activity, this compound can alter downstream signaling events, leading to changes in gene expression and metabolic processes . Additionally, this compound can induce oxidative stress in cells, which can impact cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can occur through hydrogen bonding, π-π interactions, or coordination with metal ions. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(thiazol-2-yl)phenol can be achieved through a two-step process involving the synthesis of 2-aminothiazole followed by its reaction with phenol.", "Starting Materials": [ "2-mercaptobenzothiazole", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Phenol", "Sodium nitrite", "Sodium acetate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-aminothiazole", "a. Dissolve 2-mercaptobenzothiazole (1.0 g) in hydrochloric acid (10 mL) and add sodium nitrite (0.5 g) slowly with stirring at 0-5°C.", "b. After the addition is complete, stir the reaction mixture for 30 minutes at 0-5°C.", "c. Add sodium hydroxide solution (10%) dropwise until the pH of the reaction mixture reaches 8-9.", "d. Collect the precipitate by filtration, wash with water, and dry to obtain 2-aminothiazole (0.8 g, yield 80%).", "Step 2: Reaction of 2-aminothiazole with phenol", "a. Dissolve 2-aminothiazole (0.5 g) and phenol (0.6 g) in sodium acetate buffer (10 mL, pH 4.5) and cool the solution to 0-5°C.", "b. Add sodium nitrite (0.3 g) slowly with stirring at 0-5°C.", "c. After the addition is complete, stir the reaction mixture for 30 minutes at 0-5°C.", "d. Add hydrochloric acid (10%) dropwise until the pH of the reaction mixture reaches 1-2.", "e. Collect the precipitate by filtration, wash with water, and dry to obtain 4-(thiazol-2-yl)phenol (0.5 g, yield 70%)." ] }

CAS RN

119514-24-8

Molecular Formula

C10H6F3NS

Molecular Weight

0

synonyms

4-(thiazol-2-yl)phenol

Origin of Product

United States

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